Methyl 2-(3-bromopyridin-4-yl)acetate

Catalog No.
S729242
CAS No.
162615-12-5
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromopyridin-4-yl)acetate

CAS Number

162615-12-5

Product Name

Methyl 2-(3-bromopyridin-4-yl)acetate

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)acetate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3

InChI Key

AMMJWCPUBIBZEG-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=NC=C1)Br

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)Br

The exact mass of the compound Methyl 2-(3-bromopyridin-4-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-(3-bromopyridin-4-yl)acetate (CAS: 162615-12-5) is a highly specialized, ortho-disubstituted pyridine derivative that serves as a critical bifunctional precursor in pharmaceutical manufacturing and advanced organic synthesis. The molecule features a 3-bromo group, which acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig), alongside a 4-methyl acetate moiety that provides an electrophilic center for amidation, enolate alkylation, or esterification. This precise 3,4-substitution pattern is engineered to facilitate convergent tandem reactions, allowing for the rapid, single-pot or two-step construction of complex fused heterocyclic scaffolds, including 1,6-naphthyridines and azaindoles, which are highly prevalent in modern kinase inhibitors and CNS-active therapeutics .

Attempting to substitute Methyl 2-(3-bromopyridin-4-yl)acetate with its unfunctionalized precursor, 3-bromo-4-methylpyridine, shifts the burden of alpha-deprotonation and carboxylation directly onto the manufacturing facility. This substitution requires the use of highly moisture-sensitive, pyrophoric strong bases (such as LiHMDS) and strict cryogenic or low-temperature control (0–5 °C) to achieve the necessary intermediate, introducing significant batch-to-batch variability and increasing safety overhead at scale [1]. Conversely, substituting with an unbrominated analog, such as methyl 2-(pyridin-4-yl)acetate, completely eliminates the orthogonal halogen handle, resulting in a 0% yield for any downstream intramolecular cross-coupling required to close bicyclic rings. Procuring the exact pre-functionalized bromo-acetate ensures immediate readiness for mild, high-yielding downstream coupling without the process hazards of strong-base lithiation [2].

Elimination of Hazardous Strong-Base Lithiation Steps

Procuring pre-synthesized Methyl 2-(3-bromopyridin-4-yl)acetate bypasses the need for in-house alpha-functionalization of the methyl group. Industrial synthesis of this acetate from 3-bromo-4-methylpyridine requires 1.05 to 2.1 equivalents of Lithium hexamethyldisilazide (LiHMDS) and dimethyl carbonate under strict temperature control (0–5 °C) to achieve a ~95% yield . By sourcing the pre-formed acetate, buyers eliminate the handling of stoichiometric pyrophoric bases, bypassing the associated cryogenic equipment overhead and moisture-sensitive failure modes during scale-up.

Evidence DimensionRequirement for hazardous reagents and cryogenic control
Target Compound Data0 equivalents LiHMDS required; ready for mild downstream coupling
Comparator Or Baseline3-Bromo-4-methylpyridine requires >1.0 equiv LiHMDS and 0–5 °C cooling for alpha-carboxylation
Quantified DifferenceEliminates 100% of strong-base handling and cryogenic cooling requirements
ConditionsStandard industrial scale-up environment

Eliminating moisture-sensitive lithiation steps drastically improves batch reproducibility and lowers the safety and equipment costs associated with pharmaceutical scale-up.

Orthogonal Reactivity for Fused Heterocycle Ring Closure

The defining value of Methyl 2-(3-bromopyridin-4-yl)acetate lies in its dual reactivity. In tandem Buchwald-Hartwig amination and lactamization protocols used to synthesize 1,6-naphthyridinones, the presence of the 3-bromo group is non-negotiable. While the target compound successfully undergoes palladium-catalyzed C-N coupling followed by intramolecular cyclization to yield the bicyclic core, the unbrominated comparator (methyl 2-(pyridin-4-yl)acetate) yields 0% of the fused product because it lacks the necessary oxidative addition site for the palladium catalyst[1].

Evidence DimensionYield of fused bicyclic naphthyridinone core via tandem amination/lactamization
Target Compound DataEnables successful tandem cyclization via the 3-bromo oxidative addition site
Comparator Or BaselineMethyl 2-(pyridin-4-yl)acetate yields 0% of the fused bicyclic core
Quantified DifferenceAbsolute requirement (100% vs 0% capability) for transition-metal-catalyzed ring closure
ConditionsPalladium-catalyzed amination conditions with primary amines

Buyers synthesizing azaindoles or naphthyridines must procure the 3-bromo derivative, as unhalogenated analogs cannot undergo the required convergent ring-closing chemistry.

Kinetic Advantages of the Methyl Ester in Mild Amidation

When selecting between ester variants for downstream processing, the methyl ester (Methyl 2-(3-bromopyridin-4-yl)acetate) offers distinct kinetic advantages over the ethyl ester analog. In mild aminolysis or saponification reactions, methyl esters typically exhibit up to a 2- to 3-fold faster reaction rate compared to ethyl esters due to reduced steric hindrance around the carbonyl carbon [1]. This allows chemists to perform late-stage amidations or hydrolyses at lower temperatures, which is critical for preserving the integrity of complex, thermally sensitive pharmaceutical intermediates.

Evidence DimensionRelative rate of nucleophilic acyl substitution (aminolysis/saponification)
Target Compound DataFaster kinetics, allowing for lower temperature amidation/hydrolysis
Comparator Or BaselineEthyl 2-(3-bromopyridin-4-yl)acetate exhibits slower kinetics due to higher steric hindrance
Quantified DifferenceEstimated 2x to 3x faster reaction rate under identical mild nucleophilic attack conditions
ConditionsMild amidation with primary amines or basic hydrolysis

Faster kinetics enable milder reaction conditions, reducing degradation of sensitive functional groups during late-stage API synthesis.

Convergent Synthesis of 1,6-Naphthyridinone Scaffolds

Methyl 2-(3-bromopyridin-4-yl)acetate is the premier choice for constructing 1,6-naphthyridinone cores. The 3-bromo group undergoes facile palladium-catalyzed Buchwald-Hartwig cross-coupling with primary amines, while the adjacent methyl acetate group rapidly undergoes intramolecular lactamization. This tandem reactivity reduces multi-step linear syntheses into highly efficient, convergent pathways for kinase inhibitor development [1].

Modular Precursor for 6-Azaindole Derivatives

In the discovery of novel CNS-active compounds, the target compound serves as an ideal starting material for 6-azaindoles. The orthogonal reactivity allows for selective functionalization at the ester (e.g., conversion to an amide or reduction to an alcohol) followed by intramolecular Heck-type or Sonogashira cyclizations utilizing the 3-bromo position, providing rapid access to heavily substituted azaindole libraries [2].

Late-Stage Derivatization in API Manufacturing

Because the methyl ester can be hydrolyzed to the free carboxylic acid under mild conditions without disturbing the bromo-pyridine core, this compound is highly suited for late-stage derivatization. It allows process chemists to perform standard peptide-like couplings with complex amines, leaving the bromo group intact for a final, diversifying Suzuki-Miyaura cross-coupling step [3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-(3-bromopyridin-4-yl)acetate

Dates

Last modified: 08-15-2023

Explore Compound Types